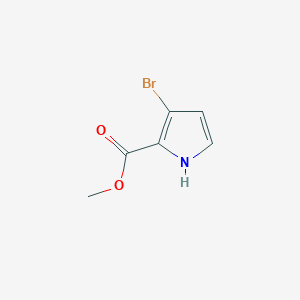

methyl 3-bromo-1H-pyrrole-2-carboxylate

Descripción general

Descripción

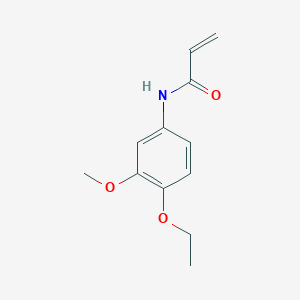

“Methyl 3-bromo-1H-pyrrole-2-carboxylate” is an organobromine compound that is widely utilized in laboratory experiments . It is a versatile reagent that is often used as a catalyst in organic synthesis and as a building block for other compounds.

Synthesis Analysis

The synthesis of pyrroles, such as “methyl 3-bromo-1H-pyrrole-2-carboxylate”, can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .

Molecular Structure Analysis

The molecular formula of “methyl 3-bromo-1H-pyrrole-2-carboxylate” is C6H6BrNO2 . Its average mass is 204.021 Da and its monoisotopic mass is 202.958176 Da .

Chemical Reactions Analysis

“Methyl 3-bromo-1H-pyrrole-2-carboxylate” can participate in various chemical reactions. For instance, it can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles .

Physical And Chemical Properties Analysis

“Methyl 3-bromo-1H-pyrrole-2-carboxylate” has a density of 1.7±0.1 g/cm3, a boiling point of 286.2±20.0 °C at 760 mmHg, and a flash point of 126.9±21.8 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Aplicaciones Científicas De Investigación

Pyrrole derivatives are known to have applications in several areas :

- Antibiotics : Pyrrole derivatives are also used in the development of antibiotics . The specific role of “methyl 3-bromo-1H-pyrrole-2-carboxylate” in this field is not clear from the available information.

- Anti-inflammatory drugs : Pyrrole derivatives are used in the development of anti-inflammatory drugs . The specific role of “methyl 3-bromo-1H-pyrrole-2-carboxylate” in this field is not clear from the available information.

- Cholesterol reducing drugs : Pyrrole derivatives are used in the development of cholesterol reducing drugs . The specific role of “methyl 3-bromo-1H-pyrrole-2-carboxylate” in this field is not clear from the available information.

- Antitumor agents : Pyrrole derivatives are used in the development of antitumor agents . The specific role of “methyl 3-bromo-1H-pyrrole-2-carboxylate” in this field is not clear from the available information.

- Insecticides : Pyrrole derivatives are used in the development of insecticides . The specific role of “methyl 3-bromo-1H-pyrrole-2-carboxylate” in this field is not clear from the available information.

Safety And Hazards

Propiedades

IUPAC Name |

methyl 3-bromo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYUPXPKZMQREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-bromo-1H-pyrrole-2-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Chloro-2-pyridinyl)carbonyl]alanine](/img/structure/B1418989.png)

![3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418991.png)

![6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419005.png)

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B1419006.png)